7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol is a chemical compound with the molecular formula and a molecular weight of approximately 229.70 g/mol. This compound is classified within the family of tetrahydrobenzo derivatives, which are characterized by their polycyclic structures and potential applications in medicinal chemistry. It is primarily recognized for its role in pharmaceutical research and development, particularly as an impurity or metabolite in various drug formulations .
The synthesis of 7-chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol can be achieved through several methods, typically involving multi-step organic synthesis techniques. The general approach includes:
The technical aspects of these reactions require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds .
The molecular structure of 7-chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol features a fused bicyclic system with a hydroxyl group and a chlorine atom substituent. The structural formula can be represented as:
The compound's stereochemistry plays a crucial role in its biological activity and interaction with biological targets .
7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol can undergo various chemical reactions typical for aromatic compounds:
Reactions involving this compound often require specific catalysts and controlled environments to optimize yields and minimize side products. Advanced analytical techniques are used to monitor reaction progress and product formation .
The mechanism of action for 7-chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol is primarily studied in the context of its pharmacological effects. It is believed to interact with various neurotransmitter systems in the brain:
Research indicates that compounds with similar structures often exhibit psychoactive properties due to their ability to cross the blood-brain barrier and interact with central nervous system receptors .
The physical properties are crucial for practical applications in pharmaceuticals where solubility and stability are key factors influencing formulation development .
7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol has several applications in scientific research:
Radical cyclization enables efficient construction of the benzoxepine core under mild, neutral conditions with high functional group tolerance. The 5-exo-trig cyclization of alkenyl-tethered aryl radicals is particularly effective for forming the oxepine’s seven-membered ring. A patented route to 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (a benzazepine analog) illustrates principles applicable to benzoxepines [6]:
Table 1: Radical Cyclization Parameters for Oxepine Ring Formation
Substrate | Conditions | Cyclization Mode | Yield (%) | Key Advantage |
---|---|---|---|---|
Alkenyl-tethered aryl halide | Bu₃SnH, AIBN, Δ | 5-exo-trig | 70–95 | Mild conditions, high exo selectivity |
Alkynyl-tethered carbonyl | Rh(I)/diene catalyst | 7-endo-dig | 60–80 | Enantioselective access |
Intramolecular Friedel-Crafts acylation delivers chlorinated benzoxepinones via electrophilic ring closure. This method leverages aromatic electrophilic substitution to form the central oxepine C–C bond:
Optimization Insights:
While direct multicomponent syntheses of simple benzoxepines are underdeveloped, diversity-oriented heterocyclizations of aminoazoles demonstrate methodologies adaptable to fused oxepine systems. Key strategies include:
Applicability to Oxepines: Similar condition tuning could direct annulation toward oxepino-fused quinolines or benzodiazepines.
Ring-Expansion Tactics:
Chiral benzoxepin-5-ols require stereocenter control at C5. Strategies include chiral auxiliaries, catalytic enantioselection, and enantiopure pool derivatization:
Mechanistic Basis: Chiral ligands enforce face-selective migratory insertion of the alkyne into the Rh–aryl bond.
Chiral Building Blocks:
Table 2: Asymmetric Methods for Benzoxepin-5-ol Synthesis
Method | Catalyst/Reagent | Key Intermediate | ee (%) | Yield (%) |
---|---|---|---|---|
Rh-Catalyzed arylative cyclization | Chiral diene-Rh(I) | Alkyne-tethered enoate | 88–92 | 70–85 |
Enantioselective reduction | CBS catalyst/BH₃·SMe₂ | 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one | ≥95 | 90 |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7